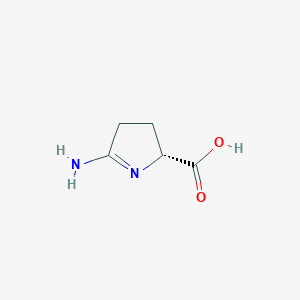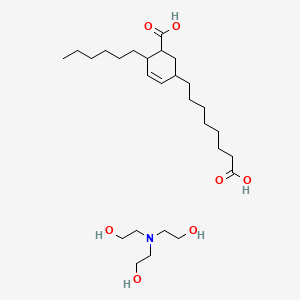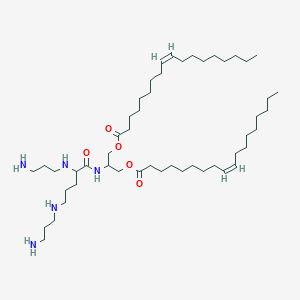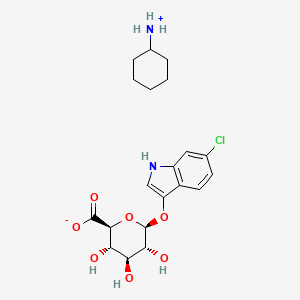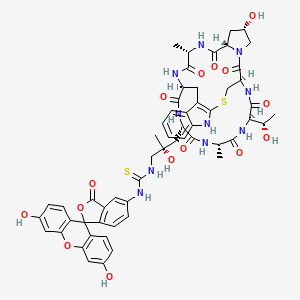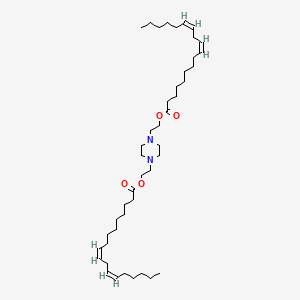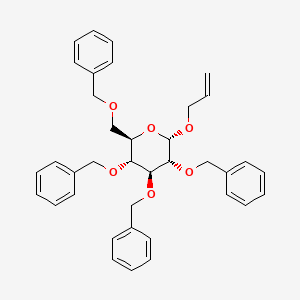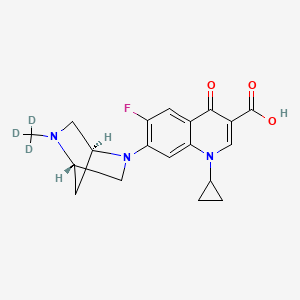![molecular formula C13H22N6O2S B11928627 N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Azidopropyl)biotinamide: is a biotin derivative with a terminal azide group. This compound is particularly useful in bioconjugation and labeling applications due to its ability to undergo click chemistry reactions. The presence of the azide group allows it to react with alkyne-containing molecules, facilitating the incorporation of biotin into various biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azidopropyl)biotinamide typically involves the reaction of biotin with 3-azidopropylamine. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Reaction with 3-Azidopropylamine: The activated biotin is then reacted with 3-azidopropylamine to form N-(3-Azidopropyl)biotinamide.
Industrial Production Methods: While specific industrial production methods for N-(3-Azidopropyl)biotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be categorized into:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper(I) as a catalyst to facilitate the cycloaddition of the azide group with a terminal alkyne, forming a triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper(I) salts (e.g., copper(I) bromide), reducing agents (e.g., sodium ascorbate), and organic solvents (e.g., DMF or DMSO).
SPAAC: Strained alkynes (e.g., DBCO or BCN) and organic solvents.
Major Products: The major products of these reactions are biotinylated conjugates, which are biomolecules labeled with biotin through the formation of a stable triazole ring.
Aplicaciones Científicas De Investigación
N-(3-Azidopropyl)biotinamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds through click chemistry, enabling the study of various chemical reactions and mechanisms.
Biology: Facilitates the labeling of biomolecules such as proteins, nucleic acids, and lipids, allowing for their detection, isolation, and analysis.
Medicine: Employed in the development of diagnostic assays and therapeutic agents, particularly in the context of targeted drug delivery and imaging.
Mecanismo De Acción
The mechanism of action of N-(3-Azidopropyl)biotinamide involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group reacts with alkyne-containing molecules to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The biotin moiety then binds to avidin or streptavidin, enabling the detection, isolation, and analysis of the biotinylated molecules .
Comparación Con Compuestos Similares
Biotin-PEG3-Azide: A biotin derivative with a polyethylene glycol (PEG) spacer and a terminal azide group.
Biotin-DBCO: A biotin derivative with a dibenzocyclooctyne (DBCO) group, enabling strain-promoted azide-alkyne cycloaddition.
Biotin-Alkyne: A biotin derivative with a terminal alkyne group, allowing for copper-catalyzed azide-alkyne cycloaddition.
Uniqueness: N-(3-Azidopropyl)biotinamide is unique due to its simple structure and the presence of a terminal azide group, which allows for versatile and efficient bioconjugation through click chemistry. Its ability to form stable triazole rings with alkyne-containing molecules makes it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C13H22N6O2S |
|---|---|
Peso molecular |
326.42 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21) |
Clave InChI |
SWODDJWJUGOAQB-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


